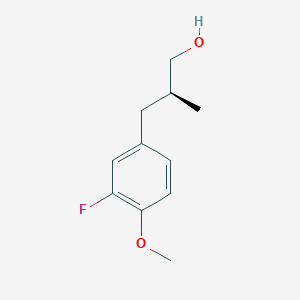

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

Description

Properties

IUPAC Name |

(2S)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8,13H,5,7H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWJKCZDQUMIOP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC(=C(C=C1)OC)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and 2-methylpropan-1-ol.

Reaction Conditions: The key steps involve the formation of a chiral intermediate through asymmetric synthesis or chiral resolution techniques. Common reagents used include chiral catalysts and reducing agents.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and activity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between “(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol” and related compounds:

Key Structural and Functional Insights:

Substituent Effects: The 3-fluoro-4-methoxyphenyl group in the target compound and Aldi-2 introduces steric and electronic effects distinct from 4-fluorophenoxy (11e) or 4-fluorophenyl (3d). The methoxy group enhances hydrophobicity (logP ~2.6 for similar silyl-protected alcohols ), while the fluoro group may improve metabolic stability. Aldi-2 replaces the alcohol group with a dimethylamino-propanone moiety, enabling ionic interactions (as hydrochloride salt) and ALDH inhibition .

Stereochemistry :

- The (S)-configuration in the target compound contrasts with the (R)-configuration in 11e . Enantiomeric purity (>98% ee for ent-11d in ) is critical for activity in chiral drugs.

Functional Group Impact: Alcohol vs. Ketone: The target compound’s primary alcohol group may engage in hydrogen bonding, whereas Aldi-2’s ketone and dimethylamino groups facilitate enzyme inhibition. Allylic Alcohol (3d): The conjugated double bond in 3d increases reactivity but reduces stability compared to saturated backbones .

Biological Activities: Aldi-2 demonstrates direct biological activity as an ALDH inhibitor, suggesting the 3-fluoro-4-methoxyphenyl group is compatible with enzyme targeting . 11e and related CFTR modulators () highlight the importance of phenoxy ethers in ion channel regulation. (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones () exhibit weaker antimicrobial/antioxidant activity, implying that propan-1-ol backbones (like the target compound) may offer superior properties if tested similarly.

Biological Activity

(2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by its unique molecular structure, which includes a fluorine atom, a methoxy group, and a chiral center. This compound has garnered attention in various fields of research due to its potential biological activity and applications in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C11H15FO2

- Molecular Weight : 198.24 g/mol

- CAS Number : 2248183-63-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and methoxy group enhances its lipophilicity, potentially increasing its binding affinity to biological targets. This compound may function as an agonist or antagonist depending on the context of its application, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in antibiotic development.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit certain enzymes, which could be beneficial in treating diseases related to enzyme overactivity.

- Receptor Modulation : Studies indicate that the compound may interact with specific receptors, potentially modulating their activity and influencing physiological responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2S)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-ol | Similar structure with hydroxyl group | Antimicrobial activity |

| (2S)-3-(3-Chloro-4-methoxyphenyl)-2-methylpropan-1-ol | Chlorine atom instead of fluorine | Potentially lower lipophilicity |

| (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-ethylpropan-1-ol | Ethyl group instead of methyl | Altered binding properties |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Study : A study conducted on various derivatives of fluorinated compounds demonstrated that modifications like those found in this compound can enhance antimicrobial efficacy against resistant strains of bacteria.

- Enzyme Interaction : Research published in a peer-reviewed journal indicated that compounds similar to this compound showed significant inhibition of lipid kinases involved in cancer progression . This suggests potential therapeutic applications in oncology.

Q & A

Q. What are the recommended synthetic routes for (2S)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol?

Methodological Answer: The compound can be synthesized via enantioselective reduction of a ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or through nucleophilic substitution reactions. For example:

Q. How can researchers confirm the stereochemical purity of this compound?

Methodological Answer:

Q. What are the optimal storage conditions to ensure stability?

Methodological Answer:

- Store in sealed, amber vials under inert gas (argon/nitrogen) at –20°C.

- Avoid humidity and light exposure to prevent degradation of the methoxy and fluoro substituents .

Advanced Research Questions

Q. How do structural analogs of this compound influence its biological activity?

Methodological Answer: Compare analogs by modifying substituents (Table 1). For example:

Experimental Design:

Q. How can researchers resolve contradictions in enzyme inhibition data?

Methodological Answer:

Q. How to design experiments to study metabolic stability in hepatic models?

Methodological Answer:

- In Vitro Assay: Incubate with human liver microsomes (HLMs) at 37°C. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes.

- CYP Enzyme Profiling: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Data Contradiction Analysis

Q. Why might stereoisomers of this compound show conflicting pharmacological profiles?

Methodological Answer:

- Steric Effects: The (2S) configuration may favor binding to hydrophobic pockets, while (2R) isomers exhibit off-target interactions. Validate via molecular docking (e.g., AutoDock Vina) and in vitro functional assays .

- Solubility Differences: Enantiomers may aggregate in aqueous media, skewing IC₅₀ measurements. Use dynamic light scattering (DLS) to assess aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.